molecular formula C9H8O4 B2808405 4-Methylisophthalic acid CAS No. 3347-99-7

4-Methylisophthalic acid

Cat. No.: B2808405
CAS No.: 3347-99-7
M. Wt: 180.159
InChI Key: PNWSHHILERSSLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylisophthalic acid is a chemical compound with the molecular formula C9H8O4 . It has a molecular weight of 180.16 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8O4/c1-5-2-3-6 (8 (10)11)4-7 (5)9 (12)13/h2-4H,1H3, (H,10,11) (H,12,13) . This indicates the presence of 9 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms in the molecule.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Hydrothermal Synthesis and Structural Properties

4-Methylisophthalic acid plays a significant role in hydrothermal synthesis. It is used in the creation of compounds with diverse structures and physical properties, particularly in coordination polymers with multicarboxylate ligands. These compounds have shown interesting properties like antiferromagnetic coupling and photoluminescent characteristics, making them useful in materials science and magnetic studies (Pan et al., 2008).

Microwave Step-Growth Polymerization

This compound is used in microwave step-growth polymerization, a technique that accelerates and cleans the polymerization process. It has been employed in the synthesis of novel optically active monomers and polyamides, demonstrating good thermal stability and solubility in specific solvents. This application is vital in developing new materials with tailored optical and thermal properties (Mallakpour & Dinari, 2008).

Coordination Polymer Construction

This compound is instrumental in constructing coordination polymers, particularly those involving transition metals. These coordination polymers exhibit diverse structural features and potentially useful properties like photoluminescence, making them interesting for applications in luminescent materials and catalysis (Han, Chang, & Wu, 2013).

Catalytic Properties

The compound is used to modify catalytic properties in coordination polymers. It has been involved in studies exploring the catalytic potential of these polymers in various chemical reactions, such as Knoevenagel condensation and selective epoxidation of styrene. These applications are significant in the field of green chemistry and industrial catalysis (Zhang et al., 2017).

Biological Applications

In the biological domain, this compound has been studied for its potential in neuroprotective applications. For instance, its derivatives have been investigated for their antioxidant and neuroprotective potential, highlighting its relevance in biomedical research and therapy (Ravikiran et al., 2021).

Sensing and Detection

This compound-based compounds have been explored for their luminescence sensing capabilities, particularly for the detection of metal ions like Fe3+. This application is crucial in environmental monitoring and analytical chemistry (Liu et al., 2020).

Thermodynamic Properties

The thermodynamic properties of this compound derivatives have been investigated, providing valuable information for chemical process design and material science applications (Jin et al., 2012).

Safety and Hazards

The safety information available indicates that 4-Methylisophthalic acid may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . As a precaution, avoid breathing dust/fume/gas/mist/vapours/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Properties

IUPAC Name

4-methylbenzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWSHHILERSSLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 2-20 (1.5 g, 7.2 mmoles) in THF/MeOH/H2O (1:1:1) (36 ml) at room temperature was treated with LiOH.H2O (1.5 g, 36 mmoles). After stirring for 3 hours, the solvent was removed and the residue acidified with 1N HCl. This was extracted with EtOAc, and the extract was dried (MgSO4) and concentrated to give 2-21.
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
THF MeOH H2O
Quantity
36 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To THF (130 ml) solution of 3-bromo-4-methyl-benzoic acid (5.0 g, 23.25 mmol) under nitrogen and cooled to −78° C. (dryice/methanol) was added MeMgBr in ether (3.0 M, 8.5 ml, 25.57 mmol) at such a rate that the temperature did not exceed −75° C. The temperature was then allowed to rise to −60° C. and after gas evolution had ceased, the solution was cooled again to −78° C. BuLi in hexane (1.6 M, 29.06 ml, 46.50 mmol) was then added dropwise such that the temperature did not rise above −75° C. The mixture was then stirred at this temperature for 15 minutes before crushed dryice (4.4 g, 100 mmol) was added. The precipitate was vigorously stirred as the temperature was allowed to freely rise to ambient temperature. The mixture was made acidic using 6 N HCl and the solid material collected filteration, washed with diethyl ether and dried. Recrystallisation from water afforded off-white pure compound (81%) m.p. 296-298° C. (sublimed). NMR conforms to expected structure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
8.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
29.06 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
130 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

The precursor compound was synthesized from 2,5-dimethylbenzoic acid following the procedure described for 5-fluoro-isophthalic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

5-Cyano-2-methyl-benzoic acid methyl ester (1.09 g, 6.22 mmol) was suspended in a mixture of water (25 mL) and concentrated sulfuric acid (10 mL). The yellow solution was stirred at 150° C. for 4 hours to give a pale yellow slurry. The reaction mixture was cooled to room temperature and the precipitate was isolated via suction filtration, washed with water (2×10 mL) and dried in vacuo to yield 4-methyl-isophthalic acid as a tan solid. The diacid was then suspended in MeOH (25 mL) and concentrated sulfuric acid (10 mL) and the resulting mixture was stirred at 90° C. for 14 hours to give a bright yellow solution. The MeOH was removed under reduced pressure and the remaining aqueous solution was diluted with brine (60 mL) and EtOAc (50 mL) and then neutralized with 3M NaOH until pH of aqueous layer was approximately 10. The mixture was extracted with EtOAc (3×100 mL), dried (Na2SO4), filtered, and concentrated in vacuo to give pure 4-methyl-isophthalic acid dimethyl ester as a pale orange solid (1.06 g, 82%, 2-steps). 1H NMR (CDCl3) δ 2.66 (s, 3H), 3.92 (s, 3H), 3.93 (s, 3H), 7.33 (d, 1H, J=9.0 Hz), 8.05 (dd, 1H, J=9.0, 3.0 Hz), 8.57 (d, 1H, J=3.0 Hz).
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.